molecular formula C16H18IN B8514187 2-Methyl-2-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide CAS No. 78317-77-8

2-Methyl-2-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide

Cat. No. B8514187
M. Wt: 351.22 g/mol
InChI Key: IVNYAMSXQHSVBY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04801593

Procedure details

2-phenyl-1,2,3,4-tetrahydroisoquinoline (1.01 g,) was dissolved in acetone (10 ml) and methyl iodide (0.794 g,) was added. The clear solution stood at -20° for 48 hr when t.l.c. indicated the presence of unchanged starting material. A further quantity of methyl iodide (0.3 ml) was added and the reaction mixture was heated at reflux for 3 hrs. The solvent was removed in vacuo and the residue triturated with ether. The resulting solid 1,2,3,4-tetrahydro-2-methyl-2-phenylisoquinolinium iodide was filtered off and dried (1 g). m.pt. softens 190°, melts 195° (decomp.)
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.794 g
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH2:16][CH2:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:17][I:18]>CC(C)=O>[I-:18].[CH3:17][N+:7]1([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:16][CH2:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8]1 |f:3.4|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1CC2=CC=CC=C2CC1
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.794 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0.3 mL
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with ether
FILTRATION
Type
FILTRATION
Details
The resulting solid 1,2,3,4-tetrahydro-2-methyl-2-phenylisoquinolinium iodide was filtered off
CUSTOM
Type
CUSTOM
Details
dried (1 g)
CUSTOM
Type
CUSTOM
Details
softens 190°

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
[I-].C[N+]1(CC2=CC=CC=C2CC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.